molecular formula C9H6ClF3N4 B3240294 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine CAS No. 1431965-28-4

3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine

Cat. No. B3240294
CAS RN: 1431965-28-4
M. Wt: 262.62 g/mol
InChI Key: WGARDNDCOHLAHK-UHFFFAOYSA-N
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Description

3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it suitable for use in different experimental settings. In

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Compounds : The chemical compound 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine has been a focal point for synthesizing a variety of novel compounds. For example, researchers synthesized a series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, showcasing their potential as anticancer agents due to their promising bioactivity against various cancer cell lines including lung, breast, prostate, and cervical cancers (Chavva et al., 2013). Another study developed a scalable process for the insecticidal candidate tyclopyrazoflor, highlighting the use of [3 + 2] cyclization strategies to prepare a key intermediate, demonstrating its application in developing insecticides (Yang et al., 2019).

Antioxidant and Antimicrobial Activities : The compound has also been investigated for its antioxidant and antimicrobial properties. A novel series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines showed significant antioxidant activity and exhibited promising fungiostatic and fungicidal activities against a variety of yeasts, dermatophytes, and filamentous fungi (Bonacorso et al., 2015).

Catalytic Applications : Magnetically separable graphene oxide anchored sulfonic acid nanoparticles were synthesized and demonstrated high catalytic activity in the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This catalytic system showcased efficiency and recyclability in a green solvent under microwave irradiation, emphasizing the potential for sustainable chemical processes (Zhang et al., 2016).

Anticancer Potential

Synthesis of Anticancer Agents : The emphasis on synthesizing novel pyridine derivatives, including 1,3,4-oxa/thiadiazol, pyrazole, and urea derivatives, demonstrates an exploration of the additive effects of different rings toward tumor cell lines. This research aims to utilize key intermediates for studying the anticancer properties, with some compounds showing higher antitumor activity than the standard doxorubicin, especially those with a pyridine moiety attached to various heterocyclic rings (Hafez & El-Gazzar, 2020).

properties

IUPAC Name

3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N4/c10-8-6(14)4-17(16-8)7-2-1-5(3-15-7)9(11,12)13/h1-4H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGARDNDCOHLAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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